methyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining a chloropyridine moiety with a cycloheptathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the chloropyridine derivative, followed by its coupling with a cycloheptathiophene precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloropyridine derivatives and cycloheptathiophene analogs. Examples include:
- METHYL 2-(2-CHLOROPYRIDINE-3-CARBONYL)AMINO-4-(4-ETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- METHYL 2-(2-CHLOROPYRIDINE-3-CARBONYL)AMINO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE .
Uniqueness
What sets METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of a chloropyridine moiety with a cycloheptathiophene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H17ClN2O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-23-17(22)13-10-6-3-2-4-8-12(10)24-16(13)20-15(21)11-7-5-9-19-14(11)18/h5,7,9H,2-4,6,8H2,1H3,(H,20,21) |
InChI Key |
NWGCVEOKDIHMKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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